molecular formula C21H14N4O4 B15004156 12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

Cat. No.: B15004156
M. Wt: 386.4 g/mol
InChI Key: IFZAWEKZSNHMTF-UHFFFAOYSA-N
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Description

5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a triazatetraphene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with dimedone in the presence of an organocatalyst like proline. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition . The reaction conditions often involve stirring the reactants in a solvent like polyethylene glycol (PEG-400) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The triazatetraphene core may also play a role in binding to DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-NITROPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE is unique due to its combination of a nitrophenyl group and a triazatetraphene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

18-(4-nitrophenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione

InChI

InChI=1S/C21H14N4O4/c26-20-18-16(12-5-8-13(9-6-12)25(28)29)17-14-4-2-1-3-11(14)7-10-15(17)22-19(18)23-21(27)24-20/h1-10,16H,(H3,22,23,24,26,27)

InChI Key

IFZAWEKZSNHMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)NC(=O)NC4=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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